N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine
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Overview
Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of a broader class of triazolo[4,3-b]pyridazine derivatives, which are known for their potential therapeutic applications, particularly as inhibitors of specific enzymes involved in cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolo[4,3-b]pyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under reflux conditions in ethanol.
Azetidine Ring Formation: The azetidine ring is introduced through a nucleophilic substitution reaction, where an appropriate azetidine precursor reacts with the triazolo[4,3-b]pyridazine intermediate.
Pyrimidine Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine involves the inhibition of specific enzymes, such as c-Met and Pim-1 kinases . These enzymes play crucial roles in cell signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-b]pyridazine Derivatives: These compounds share a similar core structure and have been studied for their potential as enzyme inhibitors.
Triazolo[4,3-a]pyrazine Derivatives: These compounds have similar biological activities and are also investigated for their antibacterial properties.
Uniqueness
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine is unique due to its specific combination of structural features that allow it to effectively inhibit multiple kinases simultaneously. This dual inhibition capability makes it a promising candidate for the development of new anticancer therapies .
Properties
IUPAC Name |
5-ethyl-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8/c1-3-11-6-16-15(17-7-11)21(2)12-8-22(9-12)14-5-4-13-19-18-10-23(13)20-14/h4-7,10,12H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPDYPFPGCWVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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